molecular formula C12H19NO B14843698 4-Tert-butyl-2-(dimethylamino)phenol

4-Tert-butyl-2-(dimethylamino)phenol

Cat. No.: B14843698
M. Wt: 193.28 g/mol
InChI Key: UQKDBIOEEZFVRK-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(dimethylamino)phenol (Molecular Weight: 193.28 g/mol) is a substituted aminophenol of significant interest in research and development due to its multifunctional phenolic scaffold . This compound features a phenolic hydroxyl group, a strong electron-donating dimethylamino group at the ortho position, and a sterically hindered tert-butyl group at the para position . This specific arrangement confers unique electronic and steric properties, making it a valuable intermediate and building block in organic chemistry . The compound's core value lies in its role as a precursor in the synthesis of more complex molecules. The phenolic scaffold is fundamental in organic chemistry, with the hydroxyl group acting as a hydrogen bond donor and the aromatic ring being amenable to electrophilic substitution . The presence of the tert-butyl group, a classic electron-donating group, provides steric hindrance that can protect the phenol and increase the molecule's lipophilicity, a key feature in the design of hindered phenolic antioxidants used to prevent oxidative degradation in polymers and lubricants . Concurrently, the ortho-positioned dimethylamino group is a powerful electron-donor that decreases the acidity of the phenol and introduces a basic site, making the compound amphoteric . This dual functionality allows researchers to exploit it in catalytic systems or as a ligand in metal complexes . Its primary research applications are as a versatile chemical intermediate in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of stabilizers and antioxidants . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-tert-butyl-2-(dimethylamino)phenol

InChI

InChI=1S/C12H19NO/c1-12(2,3)9-6-7-11(14)10(8-9)13(4)5/h6-8,14H,1-5H3

InChI Key

UQKDBIOEEZFVRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Approaches to the Synthesis of 4-Tert-butyl-2-(dimethylamino)phenol

The construction of the target molecule can be achieved by either directly introducing the dimethylaminomethyl group onto a 4-tert-butylphenol (B1678320) backbone or by first establishing an amino group at the 2-position, followed by methylation.

The most direct method for synthesizing this compound is through the Mannich reaction, a one-pot multicomponent reaction. oarjbp.comnih.govdomainex.co.uk This reaction involves the aminoalkylation of the acidic proton of the phenol (B47542). For this specific synthesis, 4-tert-butylphenol serves as the active hydrogen compound, which reacts with formaldehyde (B43269) (a non-enolizable aldehyde) and dimethylamine (B145610) (a secondary amine). oarjbp.comresearchgate.net

The reaction proceeds via the formation of a dimethylaminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine. The electron-rich 4-tert-butylphenol then acts as a nucleophile, attacking the iminium ion. Due to the directing effects of the hydroxyl and tert-butyl groups, the substitution occurs predominantly at the ortho position to the hydroxyl group. researchgate.net

General reaction conditions often involve mixing the three components in a suitable solvent, such as methanol (B129727) or ethanol, and heating under reflux. researchgate.netmdpi.comresearchgate.net In some protocols, aqueous solutions of formaldehyde (formalin) and dimethylamine are used. researchgate.netnih.gov

An alternative, multi-step approach involves first introducing a nitrogen-containing functional group onto the 4-tert-butylphenol ring, which is then converted to the dimethylamino group. This typically begins with electrophilic nitration or nitrosation of 4-tert-butylphenol at the ortho-position. guidechem.com The resulting 4-tert-butyl-2-nitrophenol (B1265401) or 4-tert-butyl-2-nitrosophenol (B14500711) is a key intermediate.

This intermediate subsequently undergoes a reduction reaction to yield 2-amino-4-tert-butylphenol (B71990). guidechem.comtdcommons.org The final step in this sequence is the N-alkylation of the primary amino group. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (like formic acid in the Eschweiler-Clarke reaction) or direct alkylation with a methylating agent like methyl iodide, to install the two methyl groups and form the final tertiary amine product.

Synthesis and Transformations of Related Aminophenol Precursors

The successful synthesis of this compound via indirect routes is highly dependent on the efficient preparation of its precursors. These include the primary amine, 2-amino-4-tert-butylphenol, and related aminomethylated phenols.

2-Amino-4-tert-butylphenol is a crucial intermediate for the amination route. sigmaaldrich.com Its synthesis is well-documented and can be accomplished through several methods.

One common industrial method involves the nitration of 4-tert-butylphenol to get 4-tert-butyl-2-nitrophenol, followed by chemical reduction. Various reducing agents can be employed, such as sodium disulfide or catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas. tdcommons.orggoogle.com An optimized version of this pathway utilizes nitrosation followed by reduction, which can achieve very high yields. guidechem.com

Another inventive approach detailed in patent literature avoids nitration and instead uses an azo-coupling reaction. google.com In this process, aniline (B41778) is first diazotized with sodium nitrite (B80452) under acidic conditions. The resulting diazonium salt is then coupled with 4-tert-butylphenol in an alkaline medium to form an azo dye intermediate. This intermediate is subsequently cleaved via a reduction reaction, using agents like sodium hydrosulfite or zinc powder, to yield 2-amino-4-tert-butylphenol and aniline. google.com This method can achieve high yields and purity. google.com

Table 1: Conditions for Azo-Coupling Route to 2-Amino-4-tert-butylphenol google.com
StepParameterConditionYield
DiazotizationReactantsAniline, HCl, Sodium NitriteIntermediate Step
Temperature0–10 °C
Aniline : NaNO₂ Molar Ratio1 : (1–1.1)
Coupling ReactionReactantsp-tert-butylphenol, Diazonium Salt, NaOH95–98%
TemperatureNormal (Room) Temperature
p-tert-butylphenol : Diazonium Salt Molar Ratio1 : (1–1.2)
Reductive CleavageReactantsAzo Dye, Reductive Agent (e.g., Zinc Powder), NaOH>85%
SolventEthanol
Temperature20–80 °C

As mentioned, the Mannich reaction is the most prominent route for producing aminomethylphenols. nih.govresearchgate.net The reaction's versatility allows for the synthesis of a wide range of substituted phenols by varying the phenol, aldehyde, and amine components. oarjbp.com

The synthesis of this compound is a specific example of this reaction. Research on analogous structures provides insight into typical conditions. For instance, the reaction of 4-tert-butylphenol with formaldehyde and thiomorpholine (B91149) (a different secondary amine) in refluxing methanol for 24 hours yields both the mono- and bis-aminomethylated products. mdpi.comresearchgate.net This indicates that controlling the stoichiometry is crucial to favor the desired mono-substituted product.

General procedures for the Mannich reaction with phenols and dimethylamine often involve either aqueous conditions, where the mixture is heated to 100°C, or using an alcohol like methanol as a solvent under reflux. researchgate.net The choice of solvent and temperature can influence the reaction rate and the product distribution.

Table 2: Examples of Mannich Reactions on Substituted Phenols
Phenol SubstrateAmineProductTypical ConditionsReference
4-tert-butylphenolThiomorpholine4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenolMethanol, Reflux, 24h mdpi.com, researchgate.net
2,6-di-tert-butylphenolDimethylamine2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131)THF, 273 K, 2h (from bromomethyl intermediate) nih.gov
General PhenolsDimethylamineOrtho/Para-substituted (dimethylaminomethyl)phenolsAqueous, 100°C, 2h or Methanol, Reflux researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves fine-tuning the parameters of the chosen synthetic route to maximize yield and purity while minimizing reaction time and environmental impact.

For the direct Mannich reaction, key variables include:

Stoichiometry: The molar ratio of 4-tert-butylphenol to formaldehyde and dimethylamine is critical. An excess of the amine and aldehyde can lead to the formation of the undesired bis-substituted product, 4-tert-butyl-2,6-bis(dimethylaminomethyl)phenol. mdpi.comresearchgate.net Careful control of the ratios is necessary to favor mono-substitution.

Temperature and Time: While some Mannich reactions proceed at room temperature, heating is often required to achieve a reasonable reaction rate. researchgate.net Optimization involves finding the lowest temperature and shortest time that provide a high conversion to the desired product.

Solvent: The choice of solvent (e.g., water, methanol, THF) can affect the solubility of reactants and the reaction rate. researchgate.netresearchgate.net

Table 3: Comparison of Synthetic Routes to an Aminophenol Precursor guidechem.com
ParameterTraditional Method (Nitration/Reduction)Optimized Method (Nitrosation/Reduction)
Starting Material2,6-di-tert-butylphenol2,6-di-tert-butylphenol
Step 1 ConditionsNitric Acid, 10 hoursNitrosation (reagents not specified)
Step 2 ConditionsZn/CaCl₂, 80°C, 8 hoursReduction (reagents not specified)
Overall Yield65.8%99.0%
Process NotesCumbersome workup, environmental pollutionMild conditions, short time, simple workup, green

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Amination and Functionalization Reactions

The synthesis of 2-aminophenol (B121084) derivatives often follows a pathway involving the nitration of a corresponding phenol (B47542) followed by the reduction of the nitro group. By analogy, a plausible synthetic route for 4-tert-butyl-2-(dimethylamino)phenol starts with 4-tert-butylphenol (B1678320).

The first step would be electrophilic nitration. The hydroxyl group is a strong activating and ortho, para-directing group. Since the para position is blocked by the tert-butyl group, nitration is directed to the ortho position, yielding 4-tert-butyl-2-nitrophenol (B1265401). Following nitration, the nitro group is reduced to a primary amine, forming 2-amino-4-tert-butylphenol (B71990). This intermediate is a known reactant for various chemical syntheses. Subsequent functionalization of the primary amine via N-alkylation, for instance, using a methylating agent like methyl iodide or dimethyl sulfate, would then yield the final product, this compound. This general approach of nitration followed by reduction is a common strategy for synthesizing substituted aminophenols, such as 4-amino-2,6-di-tert-butylphenol (B1582558) from 2,6-di-tert-butylphenol. guidechem.com

Thermolytic Behavior and Rearrangements

Specific studies on the thermolytic behavior of this compound are not extensively documented. However, the thermal decomposition of related aminophenol structures can be complex. For example, the auto-oxidation of 2-aminophenol in aqueous solutions can lead to the formation of 2-aminophenoxazin-3-one, a process influenced by pH and temperature. researchgate.net The thermal decomposition of other nitrogen-containing heterocyclic compounds, such as 5-aminotetrazole, has been shown to proceed through multiple routes, yielding various gaseous products including HN₃, NH₂CN, and N₂. researchgate.net

Based on the behavior of related phenols, it can be hypothesized that thermolysis of this compound could involve several pathways. These may include the cleavage of the C-C bond to eliminate the tert-butyl group, oxidation of the electron-rich ring system, or intramolecular reactions involving the proximate hydroxyl and amino functionalities. However, without specific experimental data, these potential pathways remain speculative.

Electrophilic and Nucleophilic Substitution Patterns on the Phenolic Ring

Electrophilic Substitution: The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups. Both are powerful ortho, para-directing groups. buodisha.edu.in The directing effects on the available positions of the aromatic ring are as follows:

Position 3: ortho to the dimethylamino group and meta to the hydroxyl group. This position is strongly activated by the -N(CH₃)₂ group.

Position 5: para to the hydroxyl group and meta to the dimethylamino group. This position is strongly activated by the -OH group.

Position 6: ortho to the hydroxyl group and meta to the dimethylamino group. This position is activated by the -OH group.

Steric hindrance from the adjacent tert-butyl and dimethylamino groups would significantly influence the regioselectivity of the substitution. Attack at position 6 is sterically hindered by the adjacent hydroxyl and bulky tert-butyl groups. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5, with the precise outcome depending on the specific electrophile and reaction conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution on such an electron-rich phenolic ring is generally unfavorable. However, a viable pathway for nucleophilic attack is initiated by the oxidation of the parent molecule. Electrochemical oxidation of substituted phenols can generate reactive intermediates that are susceptible to nucleophilic attack. acs.orgosti.gov For this compound, oxidation would likely form a reactive o-quinone imine intermediate. This electron-deficient species can then undergo a Michael-type addition reaction with a suitable nucleophile. A similar mechanism is observed in the electrochemical oxidation of 4-tert-butylcatechol, where the resulting o-quinone is attacked by various nucleophiles. researchgate.net This oxidation-addition sequence provides a route for the formal nucleophilic substitution on the phenolic ring.

Oxidative Transformations of Phenolic Amines and Aminomethylphenols

The oxidative transformation of this compound is a key aspect of its chemistry, with relevance to the formation of polymers and other complex structures. Detailed studies have been conducted on its primary amine analog, 2-amino-4-tert-butylphenol, which can undergo both chemical and electrochemical oxidative polymerization.

The mechanism of this polymerization involves the oxidation of the aminophenol monomer to form radical species. The process is believed to proceed through the formation of phenoxy and nitrogen radicals, which then couple to form polymer chains. The primary structural motif in the resulting polymer, poly(2-amino-4-tert-butylphenol), is the phenoxazine (B87303) ring. Additionally, the presence of the bulky tert-butyl substituent has been noted to favor the occurrence of N-N couplings within the polymer structure. No significant structural differences were observed between polymers synthesized via chemical oxidation (using an oxidizing agent like ammonium (B1175870) persulfate) and those produced through electrochemical methods.

While these findings are for the primary amine, similar oxidative pathways can be expected for the N,N-dimethylated analog. The initial oxidation to a radical cation would be a common step. However, the presence of the N-methyl groups would preclude some coupling pathways available to the primary amine, potentially leading to polymers with different structures, solubility, and lower molecular weights, a phenomenon observed in other N-substituted anilines. nih.gov The electrochemical oxidation of various tert-butylated phenols has been studied, confirming that these compounds undergo irreversible oxidation to form corresponding phenoxy radicals or phenolate (B1203915) ions, which can then dimerize or polymerize. nih.gov

The following table summarizes typical conditions for the oxidative polymerization of the related compound, 2-amino-4-tert-butylphenol.

ParameterChemical PolymerizationElectrochemical Polymerization
Monomer Concentration 15 mM in 1.0 M HClO₄Not specified
Oxidizing Agent Ammonium persulfate (equimolar ratio)Applied potential
Temperature 0°C (ice bath)Not specified
Reaction Time 22 hoursNot specified
Product Purple solid, oligomer mixture (up to 16 monomer units)Low-conducting layer on the electrode surface
Yield Approximately 68%Significantly lower than chemical synthesis

Coordination Chemistry and Ligand Design

4-Tert-butyl-2-(dimethylamino)phenol as a Multidentate Ligand

This compound possesses two key functional groups that enable it to act as a multidentate ligand in coordination with metal ions. The molecule features a hydroxyl group (-OH) attached to the phenol (B47542) ring and a dimethylamino group (-N(CH₃)₂) positioned at the ortho position relative to the hydroxyl group. This specific arrangement allows the compound to function as a bidentate ligand, coordinating to a metal center through both the phenolic oxygen and the amino nitrogen atoms.

The deprotonation of the phenolic hydroxyl group results in a phenolate (B1203915) anion, which is a strong σ-donor and can form stable bonds with a wide range of metal ions. The nitrogen atom of the dimethylamino group acts as a Lewis base, donating its lone pair of electrons to the metal center. The chelation of a metal ion by both the oxygen and nitrogen atoms forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The bulky tert-butyl group at the para position to the hydroxyl group can provide steric hindrance, influencing the geometry of the resulting metal complexes and potentially preventing the formation of polymeric structures in some cases.

Formation of Metal-Phenolate Complexes

The formation of metal-phenolate complexes is a fundamental aspect of the coordination chemistry of phenolic ligands. The acidic proton of the hydroxyl group in this compound can be readily removed by a base, leading to the formation of the corresponding phenolate. This anionic form of the ligand then coordinates to a metal ion.

The reaction can be generalized as follows:

Mⁿ⁺ + L-OH → [M(L-O)]⁽ⁿ⁻¹⁾⁺ + H⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+, and L-OH is the this compound ligand. The stability and properties of the resulting metal-phenolate complex depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent used, and the presence of other coordinating ligands. The dimethylamino group plays a crucial role in stabilizing the metal-phenolate bond through the chelate effect.

Design and Synthesis of Coordination Polymers and Discrete Metal Complexes with Analogous Phenolic Amine Ligands (e.g., Co(II) and Mo(VI) complexes)

While specific research on the coordination polymers and discrete metal complexes of this compound is limited, extensive studies on analogous phenolic amine ligands provide valuable insights into the expected coordination behavior. Cobalt(II) and Molybdenum(VI) complexes with substituted aminophenol ligands have been synthesized and structurally characterized, revealing a rich diversity of coordination environments.

Cobalt(II) Complexes with Analogous Aminophenol Ligands:

Cobalt(II) complexes with aminophenol-derived ligands have been synthesized and studied for their interesting magnetic and electronic properties. nih.gov For instance, the reaction of CoCl₂ with 2-amino-4,6-di-tert-butylphenol (B167885) in the presence of a base leads to the formation of a mononuclear Co(II) complex, Co(II)(tBu₂APH)₂(tBu₂AP)₂, where the cobalt center is in a distorted octahedral geometry. scirp.org In this complex, two of the aminophenol ligands act as monodentate ligands, while the other two are bidentate, coordinating through both the amino and phenolate groups. scirp.org Another example involves a cobalt(II) porphyrin complex where 2-aminophenol (B121084) acts as an axial ligand, resulting in a hexacoordinated cobalt center. scirp.org

Molybdenum(VI) Complexes with Analogous Aminophenol Ligands:

Molybdenum(VI) complexes with aminophenol-type ligands are of interest in the context of bioinorganic chemistry and catalysis. Dioxidomolybdenum(VI) complexes with tetradentate amine bis(phenolate) ligands have been synthesized as models for the molybdenum cofactor. nih.gov These complexes typically exhibit a distorted octahedral geometry around the molybdenum center. For example, a complex with a 2,4-difluoro-substituted amine bis(phenolate) ligand shows a cis-[MoO₂]²⁺ core with the tetradentate ligand coordinating to the remaining four sites. nih.gov The reaction of MoO₂(acac)₂ with a tridentate non-innocent benzoxazole (B165842) ligand derived from o-aminophenol resulted in a mononuclear molybdenum(IV) complex with a distorted octahedral geometry. rsc.org

The design of coordination polymers with such ligands can be achieved by utilizing the bridging potential of the ligand or by introducing secondary ligands that can link the metal centers. The steric bulk of the tert-butyl group in this compound would likely influence the dimensionality and topology of any resulting coordination polymers.

Structural Analysis of Coordination Environments

In a typical bidentate coordination of an aminophenolate ligand to a metal center, the M-O (phenolate) and M-N (amine) bond lengths are key parameters. For Co(II) complexes with aminophenol ligands, Co-O bond lengths are generally in the range of 1.91-1.92 Å, and Co-N bond lengths are around 1.92-2.05 Å. scirp.org The geometry around the Co(II) center in these complexes can vary from tetrahedral to octahedral, depending on the number and nature of the coordinated ligands. hilarispublisher.com

For Mo(VI) complexes, the Mo=O bonds in the cis-[MoO₂]²⁺ core are typically short, around 1.69 Å, indicative of double bond character. rsc.org The Mo-O (phenolate) bonds are longer, in the range of 1.95-2.09 Å, and Mo-N bonds are around 2.04-2.15 Å. rsc.org The coordination geometry around the Mo(VI) center is commonly a distorted octahedron. nih.govrsc.org

The following interactive data tables summarize representative structural data for analogous Co(II) and Mo(VI) complexes with aminophenol-type ligands.

Table 1: Selected Bond Lengths in an Analogous Co(II)-Aminophenol Complex scirp.org

BondLength (Å)
Co-O1.9176(12)
Co-N1.9373(15)
Co-N (mono)2.0524(15)

Table 2: Selected Bond Lengths and Angles in an Analogous Mo(VI)-Oxo-Aminophenol Complex rsc.org

Bond/AngleValue
Mo=O1.686(4) Å
Mo-O (phenolate)1.955(4) Å
Mo-O (semiquinone)1.993(4) Å
Mo-N (imine)2.037(4) Å
Mo-N (benzoxazole)2.148(4) Å
O=Mo-O108.54(4)° (in a related complex nih.gov)

These data provide a foundation for understanding the potential coordination environments that could be formed with the ligand this compound. Experimental studies on this specific ligand would be necessary to confirm these predictions and to fully elucidate its coordination chemistry.

Catalytic Applications in Organic Synthesis

Organocatalytic Properties of Phenol-Amine Structures (e.g., prolinamide phenols in asymmetric reactions)

Phenol-amine structures are integral to a class of organocatalysts, particularly those derived from proline. Prolinamide phenols, for instance, have emerged as effective catalysts for direct asymmetric aldol (B89426) reactions. researchgate.net The catalytic efficacy of these molecules stems from the cooperative action of the amine and the phenolic hydroxyl group. The amine group, typically a secondary amine from the proline core, forms an enamine intermediate with a ketone donor, while the phenolic hydroxyl group can act as a hydrogen-bond donor, activating the aldehyde acceptor. mdpi.com This dual activation is crucial for achieving high stereoselectivity.

In the asymmetric aldol reaction between ketones (like cyclohexanone (B45756) or acetone) and various aromatic aldehydes, prolinamide phenol (B47542) catalysts have demonstrated the ability to produce aldol products with high yields and excellent diastereoselectivity (up to >99:1) and enantioselectivity (up to >99% ee). researchgate.netrsc.org The presence and position of the phenolic hydroxyl group play a significant role; for example, prolinamides with a phenol OH group generally show higher enantioselectivities than their O-methylated counterparts, highlighting the importance of the hydrogen-bonding interaction in the transition state. rsc.org The development of these catalysts is rooted in the evolution from L-proline, which itself can catalyze intermolecular aldol reactions. mdpi.comunibo.it By modifying the carboxylic acid group of proline into an amide bearing a phenol group, chemists have been able to fine-tune the catalyst's steric and electronic properties to enhance its performance. mdpi.comrsc.org

Catalyst TypeReactionSubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Prolinamide PhenolsAsymmetric Aldol ReactionAromatic aldehydes and cyclohexanoneUp to 98:2 (anti/syn)Up to 99% researchgate.net
Prolinamides with trans-AAPAsymmetric Aldol ReactionAcetone and p-nitrobenzaldehyde-Up to 50% rsc.org
Sugar-based ProlinamidesAsymmetric Aldol ReactionCyclic/acyclic ketones and aromatic aldehydesUp to 99:1Up to >99% researchgate.net

Metal-Ligand Catalysis Utilizing Aminophenol Derivatives (e.g., molybdenum coordination complexes)

Aminophenol derivatives are highly effective ligands in metal-ligand catalysis due to their ability to form stable chelate complexes with a wide range of transition metals. derpharmachemica.comderpharmachemica.com These ligands are often "redox-active" or "non-innocent," meaning the ligand itself can participate in redox processes during the catalytic cycle, acting as an electron reservoir. derpharmachemica.comresearchgate.netresearchgate.net This property allows for multi-electron reactivity at the metal center, which is pivotal for many catalytic transformations. derpharmachemica.comderpharmachemica.com

Molybdenum complexes featuring aminophenol-type ligands are a notable example. For instance, a 2,2'-biphenyl-bridged bis(aminophenol) ligand has been used to create molybdenum(VI) complexes. nih.govacs.org These complexes demonstrate a competition between metal-ligand and metal-amidophenoxide π-bonding, which influences their reactivity. nih.gov The strong π-bonding capability of the deprotonated aminophenol ligand enables the molybdenum center to readily interconvert between species with varying numbers of π bonds to other ligands. nih.govacs.org Such molybdenum(VI) oxo complexes can be precursors to various catalytically active species. nih.gov The utility of aminophenol ligands spans numerous applications in homogeneous catalysis, including small molecule activation and C-H amination reactions. derpharmachemica.com

The versatility of aminophenol ligands allows them to coordinate with many different metals, not just molybdenum. Palladium complexes with aminophenol-based ligands have been used for C-H amination, while nickel and palladium complexes have shown activity in the catalytic reduction of organonitriles to primary amines. derpharmachemica.comresearchgate.net The cooperative effect between the redox-active ligand and the metal center is often crucial for the observed reactivity and selectivity. researchgate.net

Catalyst Design Principles and Turnover Frequencies

The design of catalysts based on aminophenol structures hinges on several key principles. For organocatalysts like prolinamide phenols, the design focuses on creating a well-defined chiral environment. This involves the rigid pyrrolidine (B122466) ring of proline and the strategic placement of a hydrogen-bond-donating group, such as the phenolic -OH, to orient the substrates in the transition state for effective stereocontrol. mdpi.com

In metal-ligand catalysis, the design of aminophenol ligands is centered on tuning the electronic and steric properties to control the reactivity of the metal center. Sterically hindered groups, like the tert-butyl groups in 4-tert-butyl-2-(dimethylamino)phenol, can create a specific coordination pocket around the metal, influencing substrate selectivity and preventing catalyst deactivation pathways like dimerization. derpharmachemica.com Furthermore, modifying the electronic properties of the ligand can alter its redox potential, making it a better or worse electron reservoir and thereby influencing the catalytic cycle. derpharmachemica.comresearchgate.net

Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for evaluating catalyst efficiency. researchgate.netwikipedia.org TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF is the turnover per unit of time. wikipedia.orgyoutube.com For industrial applications, TOF values are typically in the range of 10⁻² to 10² s⁻¹. wikipedia.org While specific TOF values for catalysts derived directly from this compound are not extensively reported in the provided context, related systems provide insight. For example, in the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), a common benchmark reaction, various nanocatalysts have been studied. A Fe₂₅Co₇₅ nanoparticle catalyst supported on graphene oxide exhibited a high TOF value of 2.9 × 10¹⁶ s⁻¹ for this reaction. taylorandfrancis.com Such data, though from a different catalytic system, underscores the high efficiency that can be achieved and serves as a benchmark for the development of new aminophenol-based catalysts.

ParameterDefinitionSignificance in Catalyst Design
Turnover Number (TON) Moles of substrate converted per mole of catalyst before deactivation. wikipedia.orgIndicates catalyst longevity and overall productivity. A higher TON is desirable.
Turnover Frequency (TOF) Turnover Number per unit time (e.g., s⁻¹ or h⁻¹). wikipedia.orgMeasures the intrinsic activity or speed of the catalyst. A higher TOF means a faster reaction.

Scope of Catalytic Reactions (e.g., aldol reactions, transesterification)

Catalysts derived from aminophenol structures are versatile and can be applied to a variety of organic reactions.

Aldol Reactions: As previously discussed, prolinamide phenols are highly effective organocatalysts for asymmetric aldol reactions. researchgate.netrsc.org This reaction forms a new carbon-carbon bond and is fundamental in synthetic organic chemistry for building complex molecules. The ability of these catalysts to control the stereochemical outcome with high precision makes them particularly valuable. researchgate.netmdpi.comnih.gov

Transesterification: Amines can function as catalysts in transesterification reactions, which are commonly used in the production of biodiesel. nih.govresearchgate.net In this process, triglycerides from vegetable oils react with an alcohol (like methanol) to form fatty acid methyl esters (biodiesel) and glycerol. nih.govjbiochemtech.com While simple amines like tert-butylamine (B42293) and n-butylamine have been shown to catalyze this reaction, the bifunctional nature of aminophenols could offer unique catalytic activity. researchgate.net The amine group can act as a base catalyst, while the phenol group could potentially participate through hydrogen bonding to activate the substrates.

Other Reactions: The scope extends beyond these examples. Metal complexes with aminophenol ligands are active in a range of catalytic processes. derpharmachemica.com These include:

Oxidation Reactions: Manganese complexes with aminophenol-type ligands can catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov

Reduction Reactions: Nickel(II) and Palladium(II) complexes with redox-active aminophenol ligands have been used for the catalytic reduction of various organonitriles to primary amines. researchgate.net The catalytic reduction of nitroarenes, such as 4-nitrophenol to 4-aminophenol, is another widely studied transformation where various metal catalysts are employed. taylorandfrancis.commdpi.comrsc.orgacs.orgmdpi.com

C-C and C-N Bond Forming Reactions: The ability of redox-active aminophenol ligands to facilitate oxidative addition and reductive elimination processes at metal centers opens avenues for their use in cross-coupling reactions. derpharmachemica.com Palladium complexes have also been utilized for catalytic C-H amination. derpharmachemica.com

This broad scope highlights the significant potential of aminophenol derivatives as versatile platforms for the development of novel and efficient catalysts. derpharmachemica.com

Advanced Materials Science and Polymer Chemistry

Incorporation of Phenolic Amine Moieties into Polymeric Structures

Phenolic amine moieties are integrated into polymeric structures to create functional materials with tailored properties. These groups can be introduced either as part of the polymer backbone or as pendant groups. The specific structure of the phenolic amine, including the nature and position of its substituent groups, dictates its influence on the final polymer's characteristics.

One method of incorporation is through the polymerization of aminophenol monomers. For instance, the related compound 2-Amino-4-tert-butylphenol (B71990) can undergo electrochemical or chemical oxidative polymerization to form Poly(2-amino-4-tert-butylphenol), also known as poly(2A-4TBP). chemicalbook.comchemdad.com In this process, the monomer units link together, creating a polymer chain where the phenolic and amine functionalities are repeated along the backbone. This direct polymerization is a powerful route for creating polymers with inherent antioxidant or conductive properties.

Another strategy involves grafting phenolic amine compounds onto existing polymer chains or using them as cross-linking agents. This approach allows for the modification of commodity polymers, enhancing their performance and durability. The presence of both a hydroxyl (-OH) group and an amino (-NH2 or substituted amino) group provides versatile reaction sites for incorporation into various polymer matrices, including polyesters, polyamides, and epoxy resins.

Antioxidant Functionality in Polymer Systems (e.g., hindered phenol (B47542) antioxidants)

One of the most critical applications for phenolic compounds in polymer chemistry is their function as antioxidants. nih.gov Oxidation can lead to undesirable effects in polymers, such as discoloration, changes in viscosity, and a reduction in mechanical properties, ultimately affecting the service life of the material. uvabsorber.com Hindered phenol antioxidants are a primary class of stabilizers used to inhibit and delay this oxidative degradation. uvabsorber.com These compounds, which feature a phenol ring with bulky substituent groups (often tert-butyl) positioned ortho to the hydroxyl group, are highly effective at improving both the processing stability and long-term thermal stability of polymers. uvabsorber.comnih.govnih.gov

The antioxidant mechanism of hindered phenols involves scavenging peroxy radicals that are formed during the oxidation cycle. uvabsorber.com The sterically hindered phenol donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and terminating the chain reaction of degradation. nih.gov The resulting phenoxy radical is stabilized by the bulky ortho substituents, which prevents it from initiating new oxidation chains.

Compounds like 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131) are widely used as hindered phenolic antioxidants in a variety of polymers, including polyolefins, elastomers, synthetic rubbers, and polyurethanes, to protect them against oxidative degradation during processing and aging. nih.govperformanceadditives.uschemicalbook.com The effectiveness of these antioxidants makes them crucial additives for enhancing the durability and lifespan of plastic and rubber products. uvabsorber.comnih.gov

Hindered Phenol Antioxidant TypeExamples of Polymers StabilizedPrimary Function
Simple Phenols (e.g., BHT)Polyolefins, PVC, RubberLong-term thermal stabilization uvabsorber.comperformanceadditives.us
BisphenolsPolypropylene, Polyethylene, PolystyreneProcessing and long-term stability uvabsorber.com
Polyphenols (e.g., Irganox 1330)Polyolefins, Engineering Plastics (Polyesters, Polyamides)High-temperature stabilization, broad compatibility performanceadditives.us
Aminic Phenols (e.g., 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol)Rubber, Synthetic Resins, LubricantsAntioxidant in rubber and oils chemicalbook.com

Studies on the Polymerization of Aminophenol Derivatives (e.g., poly(2-amino-4-tert-butylphenol))

The polymerization of aminophenol derivatives has been a subject of significant research due to the unique properties of the resulting polymers, particularly their electrical conductivity. mdpi.comresearchgate.net Aminophenols are derivatives of aniline (B41778) and can be polymerized through methods such as chemical oxidative polymerization and electrochemical anodic oxidation. mdpi.comresearchgate.net

A key example is the polymerization of 2-Amino-4-tert-butylphenol, which can be used as a reactant to prepare poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)]. chemdad.com This process can be achieved through both electrochemical and chemical oxidative pathways. chemicalbook.com The resulting polymer belongs to the family of polyaniline derivatives, which are known for their conductive properties. mdpi.com

Studies on other aminophenols, such as o-aminophenol and m-aminophenol, have demonstrated that they can be polymerized to form conductive polymer films. mdpi.comresearchgate.netdrexel.edu For instance, the plasma polymerization of o-aminophenol results in a polymer film (PoAP) with a conductivity of 1.0 × 10⁻⁵ S/m, which is two orders of magnitude more conductive than undoped polyaniline. mdpi.comresearchgate.netdrexel.edu These findings highlight the potential of aminophenol derivatives as monomers for creating conductive polymers for applications in electronics, sensors, and energy storage devices. mdpi.com

PolymerMonomerPolymerization MethodReported Conductivity (S/m)
Poly-o-aminophenol (PoAP)o-AminophenolDielectric Barrier Discharge Plasma mdpi.comresearchgate.netdrexel.edu1.0 × 10⁻⁵ mdpi.comresearchgate.netdrexel.edu
Poly-m-aminophenol (PmAP)m-AminophenolDielectric Barrier Discharge Plasma mdpi.comresearchgate.netdrexel.edu2.3 × 10⁻⁵ mdpi.comresearchgate.netdrexel.edu
Poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)]2-Amino-4-tert-butylphenolElectrochemical or Chemical Oxidation chemicalbook.comNot specified in sources

Design of Functional Polymers and Composites

The design of functional polymers and composites leverages the unique chemical properties of monomers and additives to create materials for specific, high-performance applications. The use of 4-Tert-butyl-2-(dimethylamino)phenol and its structural analogs is central to the design of materials with enhanced durability and specialized electronic or sensory functions.

The primary route to functionalization is through the incorporation of hindered phenol moieties to create polymers with superior resistance to oxidative degradation. nih.gov This is fundamental in the design of long-lasting composites for outdoor applications, automotive parts, and wire insulation, where exposure to heat and oxygen is prevalent. performanceadditives.us By embedding the antioxidant functionality directly into the polymer structure, designers can prevent leaching of the additive, ensuring permanent protection.

Furthermore, the ability to polymerize aminophenol derivatives opens pathways to designing intrinsically conductive polymers. mdpi.comresearchgate.net These materials are sought after for applications such as lightweight batteries, smart windows, and biosensors. mdpi.com The tert-butyl group on the phenol ring can enhance the processability and solubility of the resulting polymer, which is a common challenge with conductive polymers like polyaniline. mdpi.com

Additionally, precursor molecules like 2-Amino-4-tert-butylphenol serve as building blocks for more complex functional systems. It is used as a reactant to prepare intermediates for synthesizing biologically important 2-(pyridyl)benzoxazole derivatives and key intermediates for uranylsalophene derivatives, which can act as selective receptors in anion-sensitive membrane sensors. chemicalbook.comchemdad.com This demonstrates how aminophenol structures can be pivotal in the ground-up design of advanced functional materials for chemical sensing and biomedical applications.

Table of Mentioned Chemical Compounds

Chemical Name
This compound
2-Amino-4-tert-butylphenol
Poly(2-amino-4-tert-butylphenol)
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
o-Aminophenol
m-Aminophenol
Poly-o-aminophenol
Poly-m-aminophenol
Polyaniline
Polyester
Polyamide
Epoxy resin
Polyolefin
Polyurethane
Elastomer
Polystyrene
PVC
2-(pyridyl)benzoxazole
uranylsalophene
BHT (Butylated hydroxytoluene)
Irganox 1330

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Molecular and Crystal Structure Determination (e.g., for related Schiff bases and Mannich bases)

A relevant example is the Mannich base 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131), an isomer of the subject compound with an additional tert-butyl group. Its crystal structure reveals a monoclinic system. nih.govresearchgate.net The asymmetric unit of this compound contains two molecules that interact through O—H⋯N hydrogen bonds, forming a tetramer structure arranged around a twofold rotation axis. nih.govresearchgate.net This intermolecular hydrogen bonding is a critical feature influencing the solid-state packing of such molecules.

Studies on Schiff bases derived from substituted phenols, such as (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, show that these molecules often exist in the enol-imine tautomeric form in the solid state. nih.gov A strong intramolecular O—H⋯N hydrogen bond is typically present, creating a stable six-membered ring motif. nih.gov The molecular structures are generally not planar; for instance, the dihedral angle between the two aromatic rings in the aforementioned Schiff base is 85.52°. nih.gov

Table 1: Crystallographic Data for the Related Mannich Base 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₇H₂₉NO
Molecular Weight263.41
Crystal SystemMonoclinic
Space GroupNot specified
a (Å)28.731
b (Å)8.912
c (Å)16.112
β (°)122.965
Volume (ų)3461.4
Z8

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., for related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For compounds like 4-tert-butyl-2-(dimethylamino)phenol, ¹H and ¹³C NMR spectra would provide characteristic signals for each unique proton and carbon environment.

In the ¹H NMR spectrum of the related compound 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, distinct signals can be assigned to the different types of protons in the molecule. chemicalbook.com The aromatic protons on the phenol (B47542) ring typically appear as singlets or doublets in the aromatic region. The protons of the methylene (B1212753) bridge (–CH₂–) connecting the ring to the dimethylamino group show a characteristic singlet. The methyl protons of the dimethylamino group (–N(CH₃)₂) also produce a sharp singlet, while the protons of the bulky tert-butyl groups give rise to a strong singlet further upfield. chemicalbook.com The phenolic hydroxyl (–OH) proton signal is also observable and its chemical shift can be concentration-dependent. chemicalbook.com

Table 2: Representative ¹H NMR Chemical Shifts for the Related Mannich Base 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol chemicalbook.com

AssignmentChemical Shift (ppm)
Aromatic protons (Ar–H)7.066
Hydroxyl proton (O–H)5.136
Methylene protons (–CH₂–)3.322
Dimethylamino protons (–N(CH₃)₂)2.223
Tert-butyl protons (–C(CH₃)₃)1.439

¹³C NMR spectroscopy would complement this data, showing distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, the methylene carbon, and the methyl carbons of the dimethylamino group. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (e.g., for related Schiff bases)

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The spectra provide a molecular fingerprint, revealing the presence of specific functional groups.

For a substituted aminophenol, the IR spectrum would exhibit several characteristic absorption bands. A key feature is the O–H stretching vibration of the phenolic hydroxyl group. In non-hydrogen-bonded phenols, this appears as a sharp band around 3600 cm⁻¹. However, in structures capable of intra- or intermolecular hydrogen bonding, such as with the nitrogen atom of the amino group, this band broadens and shifts to a lower frequency (e.g., 3000–3400 cm⁻¹). nih.gov

Other significant vibrations include:

C–H Stretching: Aromatic C–H stretches typically appear just above 3000 cm⁻¹, while aliphatic C–H stretches from the tert-butyl and dimethylamino groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450–1600 cm⁻¹ region.

C–O Stretching: The phenolic C–O stretching vibration gives a strong band in the 1200–1260 cm⁻¹ range.

C–N Stretching: The aliphatic C–N stretching vibration is expected in the 1020–1250 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and would be effective for analyzing the homo-nuclear C=C bonds of the aromatic ring and the C-C bonds of the tert-butyl group. nih.govksu.edu.sa Combined experimental and theoretical studies on related molecules like 2,4-di-tert-butylphenol (B135424) have used both FT-IR and FT-Raman spectroscopy to perform detailed vibrational assignments. nih.gov

UV-Vis Spectroscopy for Electronic Transitions (e.g., for related Schiff bases)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions of the aromatic ring. The benzene (B151609) chromophore is modified by the substituents—hydroxyl (–OH), tert-butyl (–C(CH₃)₃), and dimethylamino (–N(CH₃)₂)—which act as auxochromes.

These electron-donating groups typically cause a bathochromic (red) shift in the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. researchgate.net The hydroxyl and amino groups, with their lone pairs of electrons, can engage in resonance with the aromatic ring, which extends the conjugated system and lowers the energy required for electronic transitions. libretexts.orgbyjus.com

Studies on 4-tert-butylphenol (B1678320) show light absorption below 350 nm. mdpi.com The electronic spectra of substituted phenols are sensitive to the solvent environment. researchgate.net For instance, the λ_max of phenol itself is observed at 272 nm in methanol (B129727) and 277 nm in DMSO, indicating a solvatochromic effect. researchgate.net The introduction of further functional groups, as in the formation of Schiff bases from aminophenols, leads to additional electronic transitions and can cause significant shifts in the absorption bands. researchgate.netrsc.org For example, the complexation of Schiff bases derived from 2-aminophenol (B121084) with metal ions results in redshifts in the absorption maxima. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., for related compounds)

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For the related compound 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (molecular weight 263.42 g/mol ), the electron ionization mass spectrum shows a molecular ion peak (M⁺) at an m/z of 263. chemicalbook.comnist.gov The fragmentation pattern is characteristic of this class of compounds. A very prominent peak, often the base peak, is observed at m/z 219. chemicalbook.com This corresponds to the loss of a dimethylamino group (•N(CH₃)₂) via benzylic cleavage, resulting in a stable benzylic cation. Another significant fragmentation pathway for hindered phenols involves the loss of a methyl group (•CH₃) from one of the tert-butyl groups.

Analysis of the fragmentation of p-aminophenol shows characteristic losses of ammonia (B1221849) (NH₃) and carbon monoxide (CO), which are common pathways for simpler aminophenols. researchgate.net

Table 3: Major Mass Spectrometry Fragments for the Related Mannich Base 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol chemicalbook.com

m/zRelative Intensity (%)Proposed Fragment Identity
26326.7[M]⁺ (Molecular Ion)
219100.0[M - N(CH₃)₂]⁺ (Base Peak)
20333.1[M - C₄H₉ - H]⁺ (Loss of tert-butyl group)
17518.7Further fragmentation
16138.1Further fragmentation

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for investigating the molecular properties of chemical compounds from a theoretical standpoint. For complex organic molecules such as 4-tert-butyl-2-(dimethylamino)phenol and its derivatives, these methods offer deep insights into their structure, reactivity, and potential applications. Techniques like Density Functional Theory (DFT) are instrumental in exploring electronic structure, molecular orbitals, and electrostatic potential, which collectively determine the molecule's behavior.

Derivatives and Functionalization Strategies

Synthesis of Schiff Base Derivatives (e.g., from 3,5-di-tert-butyl-2-hydroxybenzaldehyde)

Schiff bases, or imines, are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. While 4-tert-butyl-2-(dimethylamino)phenol itself is not a direct precursor for Schiff base formation in the traditional sense, its structural analogs, particularly those containing an aldehyde group, are excellent starting materials. A closely related and well-studied precursor is 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351). The steric hindrance provided by the tert-butyl groups in this salicylaldehyde (B1680747) derivative influences the geometry and stability of the resulting Schiff bases.

The synthesis of Schiff base derivatives from 3,5-di-tert-butyl-2-hydroxybenzaldehyde is generally a straightforward condensation reaction with a primary amine. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be heated to facilitate the removal of water and drive the reaction to completion chemicalbook.com.

A general synthetic scheme is as follows:

3,5-di-tert-butyl-2-hydroxybenzaldehyde + R-NH₂ → 3,5-di-tert-butyl-salicylidene-R-amine + H₂O

This reaction can be used to synthesize a wide variety of Schiff base ligands by varying the 'R' group of the primary amine. For example, reaction with 1-(2-Aminoethyl) piperazine (B1678402) yields an unsymmetric, sterically hindered Schiff base ligand chemicalbook.com. These types of ligands are of significant interest in coordination chemistry for their ability to form stable complexes with various metal ions.

Table 1: Examples of Schiff Bases Derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde

Amine Reactant Resulting Schiff Base Reference
1-(2-Aminoethyl) piperazine N-(3,5-di-tert-butylsalicylaldimine)-1-(2-Aminoethyl) piperazine chemicalbook.com
1-ethylcarboxylato-4-aminopiperidine N-(3,5-di-tert-butylsalicylidene)-1-ethylcarboxylato-4-aminopiperidine chemicalbook.com

Formation of Nitrogen-Containing Heterocycles (e.g., benzoxazole (B165842) derivatives)

The structure of this compound is a suitable precursor for the synthesis of nitrogen-containing heterocycles, such as benzoxazoles and benzoxazines. These reactions often proceed through the in-situ formation of an ortho-quinone methide intermediate upon thermal elimination of the dimethylamine (B145610) group.

One common method for the synthesis of benzoxazoles involves the condensation of a 2-aminophenol (B121084) with an aldehyde researchgate.netnih.govrsc.org. While this compound is not a 2-aminophenol, its derivatives can be used in related cyclization reactions. For instance, phenolic Mannich bases can react with formaldehyde (B43269) to form 3,4-dihydro-2H-1,3-benzoxazines rsc.org. The formation of the benzoxazine (B1645224) ring is an equilibrium process influenced by the electronic nature of substituents on both the phenol (B47542) and the amine rsc.org.

The general reaction for the formation of a benzoxazine from a phenolic Mannich base and formaldehyde can be depicted as:

2-(Aminomethyl)phenol derivative + Formaldehyde ⇌ Benzoxazine derivative + H₂O

Furthermore, the oxidative cyclization of phenolic Schiff bases (formed from a 2-aminophenol and an aldehyde) is a well-established route to 2-substituted benzoxazoles mdpi.com. This suggests that if the dimethylaminomethyl group of this compound were to be converted into an amino group, subsequent reaction with an aldehyde and an oxidizing agent could yield a benzoxazole.

Preparation of Macrocyclic and Supramolecular Structures

Macrocycles and supramolecular assemblies are large, complex structures held together by either covalent bonds or non-covalent interactions. Hindered phenols, such as derivatives of this compound, can serve as valuable building blocks for these architectures due to their defined geometry and potential for directed interactions.

The synthesis of macrocycles often involves the reaction of two or more building blocks, at least one of which contains two reactive functional groups, to form a large ring core.ac.uknih.govcam.ac.uknih.gov. A bis(aminomethyl)phenol, for example, could be reacted with a dicarboxylic acid chloride or another bifunctional linker to form a macrocyclic diamide. The phenolic hydroxyl group can also participate in macrocyclization reactions, such as Williamson ether synthesis with a dihaloalkane, to form macrocyclic polyethers.

Diversification through Mannich Base Reactions (for hindered phenols)

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine google.comresearchgate.net. For phenols, the active hydrogens are at the ortho and para positions to the hydroxyl group. This reaction is a powerful tool for introducing aminomethyl groups onto the phenolic ring, thereby creating a versatile handle for further functionalization.

The synthesis of this compound itself is an example of a Mannich reaction, starting from 4-tert-butylphenol (B1678320), formaldehyde, and dimethylamine. By varying the starting phenol and the amine, a wide array of Mannich bases can be synthesized. For instance, using a different secondary amine like thiomorpholine (B91149) with 4-tert-butylphenol and formaldehyde yields 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol nih.gov.

If both ortho positions of a para-substituted phenol are available, a double Mannich reaction can occur, leading to the formation of 2,6-bis(aminomethyl)phenols jyu.fiebi.ac.uk. These bis-Mannich bases are valuable precursors for the synthesis of more complex molecules, including macrocycles and ligands for coordination chemistry.

Table 2: Examples of Mannich Bases from Hindered Phenols

Phenol Substrate Amine Product Reference
4-tert-butylphenol Dimethylamine 4-tert-butyl-2-(dimethylaminomethyl)phenol acs.org
4-tert-butylphenol Thiomorpholine 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol nih.gov
2,6-di-tert-butylphenol Dimethylamine 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131) researchgate.netnih.gov
p-Cresol Morpholine 2,6-bis(morpholinomethyl)-p-cresol jyu.fi

Synthesis of Other Functionalized Analogs (e.g., uranylsalophene derivatives, prolinamide phenols, sulfones)

The versatile structure of this compound and its analogs allows for the synthesis of a variety of other functionalized derivatives.

Uranyl Salophene Derivatives: Salophene ligands are tetradentate Schiff bases that form stable complexes with many metal ions, including the uranyl ion (UO₂²⁺) jyu.fidigitellinc.comrsc.org. To incorporate a hindered phenol into a salophene structure, the aminomethyl group would first need to be converted to an aldehyde. This could potentially be achieved through oxidation. The resulting salicylaldehyde derivative could then be condensed with a diamine, such as o-phenylenediamine, to form the salophene ligand. Subsequent reaction with a uranyl salt, like uranyl acetate, would yield the desired uranyl salophene complex. These complexes are of interest for their applications in anion recognition and catalysis jyu.fi.

Prolinamide Phenols: Prolinamides are derivatives of the amino acid proline where the carboxylic acid group has been converted to an amide. These chiral molecules are widely used as organocatalysts nih.gov. A prolinamide could be attached to the phenolic ring of a 4-tert-butylphenol derivative to create a bifunctional molecule. This would likely involve first functionalizing the phenol with a group that can react with the amine of proline, such as a carboxylic acid or an acyl chloride, followed by amide bond formation.

Sulfones: Sulfone groups can be introduced onto a phenolic ring through various methods, including the direct sulfonylation of the aromatic ring. The sulfonation of t-butylated phenols has been studied, and the position of sulfonation is directed by the existing substituents rsc.org. For example, reaction of 4-tert-butylphenol with a sulfonating agent can lead to the introduction of a sulfonic acid group at the 2-position. This sulfonic acid can then be converted to a sulfonyl chloride and subsequently reacted with an appropriate nucleophile to form a sulfone. Alternatively, sulfones can be synthesized by the oxidation of sulfides, which can be prepared by reacting a halogenated phenol with a thiol.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Phenolic Amines

The synthesis of phenolic amines, including 4-Tert-butyl-2-(dimethylamino)phenol, has traditionally relied on established methods such as the Mannich reaction, which involves the aminoalkylation of a phenol (B47542) using formaldehyde (B43269) and a secondary amine like dimethylamine (B145610). nih.govgoogle.com While effective, these methods can present challenges related to selectivity and the use of hazardous reagents. Future research is increasingly focused on developing more efficient and direct catalytic pathways.

Recent advancements in catalysis offer promising alternatives. For instance, rhodium-catalyzed amination of phenols provides a direct route to synthesize anilines with water as the sole byproduct, enhancing atom economy. acs.org This approach facilitates the difficult keto-enol tautomerization of phenols, enabling subsequent condensation with amines. acs.org Another significant area of development is the use of non-noble metal catalysts. Nickel-based heterogeneous catalysts have been successfully employed for the reductive amination of phenols with amines to produce cyclohexylamines, demonstrating a move away from expensive and rare precious metals. researchgate.net These modern catalytic strategies could be adapted for the targeted synthesis of this compound from 4-tert-butylphenol (B1678320) and dimethylamine, potentially offering improved yields and milder reaction conditions.

Synthetic Approach Description Potential Advantages Key Research Focus
Traditional Mannich Reaction Aminoalkylation of a phenol using formaldehyde and a secondary amine. nih.govWell-established and straightforward procedure.Improving selectivity and reducing byproduct formation.
Rhodium-Catalyzed Amination Direct coupling of phenols and amines using a rhodium catalyst, producing water as a byproduct. acs.orgHigh atom economy, broad substrate scope, redox-neutral.Catalyst optimization and application to hindered phenols.
Nickel-Catalyzed Reductive Amination Reductive coupling of phenols and amines using hydrogen gas and a supported nickel catalyst. researchgate.netUtilizes earth-abundant metals, avoids problematic additives.Enhancing catalyst stability and activity under milder conditions.
Solventless Amination Using reagents like 2-oxazolidinone (B127357) that act as both solvent and reactant to create aminoethyl derivatives. researchgate.netReduces hazardous waste streams and simplifies purification.Adapting the methodology for specific N-alkylation (e.g., methylation).

Design of Advanced Ligand Systems for Catalysis and Materials

The dual functionality of this compound, with its hard phenolic oxygen and softer amino nitrogen donor sites, makes it an excellent candidate for the design of advanced ligand systems. The presence of the bulky tert-butyl group provides significant steric hindrance, a crucial feature for controlling the coordination environment around a metal center and influencing the selectivity of catalytic reactions.

In modern catalysis, particularly for cross-coupling reactions, the rational design of ligands is paramount. acs.org Anionic ligands based on phenol scaffolds have been shown to facilitate challenging copper-catalyzed C-N bond formation. researchgate.net The structure of this compound could be leveraged to create bidentate ligands that stabilize metal centers and promote specific reaction pathways. The steric bulk can prevent catalyst deactivation through dimerization and enhance reductive elimination, a key step in many catalytic cycles. Research in this area would involve synthesizing metal complexes with this phenolic amine and evaluating their performance in reactions such as Buchwald-Hartwig amination or Ullmann condensation, where fine-tuning of ligand steric and electronic properties is critical for success. rsc.org

Structural Feature Potential Influence on Ligand Performance Target Catalytic Application
Phenolic -OH Group Acts as an anionic donor site after deprotonation, stabilizing high-oxidation-state metal centers.C-N and C-O cross-coupling reactions.
Dimethylamino -N(CH₃)₂ Group Functions as a neutral donor, modulating the electronic properties of the metal center.Polymerization, oxidation catalysis.
Tert-butyl Group Provides steric hindrance, influencing substrate selectivity and preventing catalyst aggregation. nih.govAsymmetric catalysis, coupling of hindered substrates. acs.org
Ortho-amino, Para-butyl Arrangement Creates a well-defined coordination pocket for the metal ion.Selective transformations requiring precise substrate orientation.

Development of Sustainable Chemical Processes

The principles of green chemistry are a major driver for innovation in chemical synthesis. rsc.org Future research involving this compound will likely prioritize the development of sustainable processes for both its synthesis and its application. This involves a holistic approach, considering factors such as atom economy, energy efficiency, and the reduction of hazardous waste.

As mentioned, developing novel catalytic syntheses that avoid stoichiometric reagents and operate under solvent-free conditions is a key goal. researchgate.netrsc.org For example, catalytic routes that directly couple phenols and amines often generate only water as a byproduct, representing a significant improvement over methods that produce salt waste streams. acs.org Furthermore, the choice of catalyst is critical; a shift from precious metals like palladium and rhodium to more abundant and less toxic metals such as nickel and copper is a central theme in green catalysis. researchgate.net The use of platform chemicals derived from renewable biomass, such as lignin, to produce phenolic feedstocks is another long-term goal for the sustainable production of compounds like this compound. mdpi.comresearchgate.net

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become a powerful tool for accelerating materials discovery and process optimization. nih.gov For a molecule like this compound, this integrated approach can provide deep insights into its properties and reactivity, guiding laboratory efforts and reducing trial-and-error experimentation.

Computational methods such as Density Functional Theory (DFT) can be used to predict the compound's electronic structure, bond energies, and reaction pathways for its synthesis. researchgate.net This information can help identify the most promising synthetic routes and optimize reaction conditions. When designing ligands for catalysis, molecular docking and dynamics simulations can model the interaction between the phenolic amine ligand and a metal center, predicting binding affinities and the stability of the resulting complex. researchgate.netfrontiersin.org This computational pre-screening allows researchers to prioritize the most promising ligand candidates for synthesis and testing. This iterative feedback loop, where experimental results are used to refine computational models, streamlines the discovery process for new catalysts and materials. nih.gov

Methodology Role in Research & Development Example Application for this compound
Density Functional Theory (DFT) Predicts molecular properties, reaction energetics, and spectroscopic signatures.Calculating the reaction barrier for a novel synthetic pathway; predicting the effect of the tert-butyl group on the electronic structure.
Molecular Docking Simulates the binding of a ligand to a receptor or metal center.Predicting the preferred coordination geometry of the compound with various transition metals to assess its potential as a catalyst ligand.
Molecular Dynamics (MD) Simulates the movement and interaction of atoms and molecules over time.Studying the conformational flexibility of the ligand-metal complex in solution to understand its stability and dynamic behavior.
High-Throughput Experimentation Rapidly screens multiple reaction conditions or catalyst formulations.Validating computational predictions by testing a library of catalysts based on the phenolic amine ligand under various conditions.

Expanding Applications in Specialized Chemical Technologies

While hindered phenols are well-known for their role as antioxidants and stabilizers in polymers and industrial fluids, the specific structure of this compound opens doors to more specialized applications. nih.govresearchgate.net The presence of both a hydrogen-donating phenol group and an amine moiety could lead to synergistic effects in radical-trapping applications. semanticscholar.org

Future research could explore its use as a multifunctional additive in advanced materials. For example, in polycarbonates and epoxy resins, it could act not only as a chain terminator or antioxidant but also as a building block to impart specific properties. vinatiorganics.com Its ability to coordinate with metals could be exploited in the development of functional coatings or as a component in metal-scavenging resins. The compound also serves as a valuable intermediate for synthesizing more complex molecules, including specialized dyes, agrochemicals, or components for organic electronic materials where precise tuning of electronic properties is required.

Q & A

Basic: What synthetic methodologies are recommended for 4-Tert-butyl-2-(dimethylamino)phenol, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via alkylation of 2-amino-6-methylphenol with tert-butyl chloride in the presence of a base (e.g., NaOH) under reflux conditions. Optimization includes controlling reaction temperature (80–100°C), molar ratios (1:1.2 phenol-to-alkylating agent), and solvent selection (e.g., toluene or DMF). Post-synthesis purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Advanced: How do electronic and steric effects of substituents influence the redox behavior of this compound compared to simpler analogs?

Answer: The tert-butyl group provides steric hindrance, stabilizing the phenoxyl radical via reduced dimerization, while the dimethylamino group donates electrons, lowering the oxidation potential. Cyclic voltammetry (CV) in acetonitrile or aqueous buffer (pH 7.4) can quantify redox potentials. Comparative studies with analogs like 4-(dimethylamino)phenol (no tert-butyl group) reveal shifts in peak potentials (ΔE ~ 0.2–0.3 V), highlighting substituent effects .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR : 1H NMR identifies aromatic protons (δ 6.8–7.2 ppm), dimethylamino protons (δ 2.8–3.1 ppm), and tert-butyl protons (δ 1.3 ppm). 13C NMR confirms substituent positions.
  • IR : Stretching frequencies for phenolic O-H (~3200 cm⁻¹) and C-N (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (M+ = 221.3 g/mol) and fragmentation patterns .

Advanced: How can crystallographic data inconsistencies be resolved during structural determination of this compound?

Answer: Use SHELXL for refinement, checking for twinning (Hooft parameter < 0.5) or disorder in the tert-butyl group. Complementary techniques like powder XRD or Hirshfeld surface analysis validate hydrogen bonding networks. If contradictions persist, re-measure high-resolution data (d-spacing < 0.8 Å) and apply restraints to bulky substituents .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Follow SDS guidelines: use nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) and skin contact (LD50 data pending; assume toxicity). Store in airtight containers at 2–8°C. Dispose via incineration (≥1000°C) or hazardous waste services. Emergency procedures include rinsing eyes with water (15 min) and seeking medical attention .

Advanced: What OECD-compliant methodologies assess the in vitro cytotoxicity of this compound?

Answer: Conduct chromosome aberration tests (OECD TG 473) using CHO cells exposed to 0.1–100 µM concentrations for 24–48 hours. Include metabolic activation (S9 mix) and negative/positive controls. Analyze mitotic indices and structural aberrations (gaps, breaks) with Giemsa staining. Ensure GLP compliance for data validity .

Advanced: How does the dimethylamino group modulate electrophilic substitution reactivity in this compound?

Answer: The dimethylamino group activates the aromatic ring at the para position via resonance (+R effect). Nitration studies (HNO3/H2SO4) show preferential substitution at C5 (meta to tert-butyl), confirmed by NOESY NMR. Computational DFT (B3LYP/6-31G*) models electron density distribution, aligning with experimental regioselectivity .

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

Answer: After synthesis, extract with dichloromethane and wash with brine. Purify via recrystallization (ethanol/water, 70:30 v/v) or silica gel chromatography (ethyl acetate/hexane gradient, 20–40% EA). Monitor purity by TLC (Rf ~0.5 in 30% EA/hexane) and HPLC (C18 column, 80:20 acetonitrile/water) .

Advanced: How do computational models predict the electronic properties of this compound, and how are they validated experimentally?

Answer: DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. Experimental validation uses UV-Vis (λmax ~270 nm, π→π* transitions) and CV (E1/2 ~0.5 V vs. Ag/AgCl). Discrepancies >0.1 eV suggest solvent effects or basis set limitations .

Advanced: What role does steric hindrance from the tert-butyl group play in host-guest complexation studies?

Answer: The tert-butyl group reduces binding affinity with cyclodextrins or calixarenes due to steric clashes. Isothermal titration calorimetry (ITC) shows ΔG ~ -5 kJ/mol for β-cyclodextrin complexes, compared to -8 kJ/mol for non-bulky analogs. Molecular docking (AutoDock Vina) visualizes hindered cavity penetration .

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